molecular formula C9H8N4 B6278383 4-(pyrimidin-5-yl)pyridin-3-amine CAS No. 1374665-34-5

4-(pyrimidin-5-yl)pyridin-3-amine

Cat. No.: B6278383
CAS No.: 1374665-34-5
M. Wt: 172.2
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Description

4-(pyrimidin-5-yl)pyridin-3-amine is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrimidin-5-yl)pyridin-3-amine typically involves the formation of the pyrimidine and pyridine rings followed by their coupling. One common method involves the reaction of 3-aminopyridine with a pyrimidine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(pyrimidin-5-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used as substrates in the presence of a nucleophile like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

4-(pyrimidin-5-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(pyrimidin-5-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

1374665-34-5

Molecular Formula

C9H8N4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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